(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride
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Overview
Description
Preparation Methods
Indatraline hydrochloride can be synthesized through several routes. One method involves the iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative . Another approach uses metal-catalyzed reactions, which are common in the synthesis of antidepressant molecules . Industrial production methods often involve scaling up these laboratory procedures to produce the compound in larger quantities .
Chemical Reactions Analysis
Indatraline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be employed to convert indatraline hydrochloride into its active or inactive forms.
Major products formed from these reactions include different isomers and derivatives of indatraline hydrochloride, which may have varying pharmacological effects .
Scientific Research Applications
Indatraline hydrochloride has several scientific research applications:
Chemistry: It is used to study the synthesis and modification of monoamine transporter inhibitors.
Mechanism of Action
Indatraline hydrochloride exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing antidepressant effects . The compound targets sodium-dependent dopamine transporters and affects pathways like the mTOR/S6 kinase signaling pathway, which is involved in autophagy and cell proliferation .
Comparison with Similar Compounds
Indatraline hydrochloride is similar to other monoamine transporter inhibitors such as:
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.
Tametraline: Another monoamine transporter inhibitor with similar pharmacological properties.
Ibogamine: A compound with psychoactive effects and potential use in treating addiction.
What sets indatraline hydrochloride apart is its non-selective inhibition of multiple neurotransmitter transporters and its longer duration of action compared to other compounds .
Properties
Molecular Formula |
C16H16Cl3N |
---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
(1S,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m1./s1 |
InChI Key |
QICQDZXGZOVTEF-CACIRBSMSA-N |
Isomeric SMILES |
CN[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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